2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-chlorophenyl)acetamide
CAS No.: 618075-51-7
Cat. No.: VC20172231
Molecular Formula: C26H17Cl2N3O3S2
Molecular Weight: 554.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618075-51-7 |
|---|---|
| Molecular Formula | C26H17Cl2N3O3S2 |
| Molecular Weight | 554.5 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-2-[(3Z)-3-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide |
| Standard InChI | InChI=1S/C26H17Cl2N3O3S2/c27-16-9-11-17(12-10-16)29-21(32)14-30-20-8-4-2-6-18(20)22(24(30)33)23-25(34)31(26(35)36-23)13-15-5-1-3-7-19(15)28/h1-12H,13-14H2,(H,29,32)/b23-22- |
| Standard InChI Key | ZEWNXBMSLHNMLB-FCQUAONHSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)CN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=C(C=C5)Cl)/SC2=S)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)CN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=C(C=C5)Cl)SC2=S)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C28H20Cl2N3O3S2, with a molecular weight of 574.51 g/mol . Its IUPAC name reflects the Z-configuration of the thiazolidinone-indole conjugated system and the substitution patterns on both the thiazolidinone and acetamide groups. The presence of two chlorine atoms at the 2-position of the benzyl group and the 4-position of the phenylacetamide moiety enhances its electronic and steric properties, which are critical for target binding .
Key Structural Attributes:
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Thiazolidinone core: A five-membered ring containing sulfur and nitrogen atoms, functionalized with a 2-chlorobenzyl group at the 3-position and a thioketone at the 2-position .
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Indole moiety: A bicyclic structure fused with the thiazolidinone via a conjugated double bond, contributing to planar rigidity and π-π stacking interactions .
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Acetamide side chain: Substituted with a 4-chlorophenyl group, which influences solubility and receptor affinity .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of this compound involves multi-step organic reactions, typically starting with the formation of the thiazolidinone and indole precursors, followed by coupling and functionalization .
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Thiazolidinone Formation:
The thiazolidinone ring is synthesized via cyclocondensation of a thioamide with an α-haloketone. For example, 2-chlorobenzylamine reacts with carbon disulfide and chloroacetyl chloride under basic conditions to yield the 3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidine intermediate . -
Indole Synthesis:
The indole moiety is constructed using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone (e.g., cyclohexanone) under acidic conditions to form the indole core . -
Coupling and Functionalization:
The thiazolidinone and indole units are coupled via a Knoevenagel condensation to establish the conjugated system. Subsequent acetylation with 4-chlorophenyl isocyanate introduces the acetamide side chain .
Industrial-Scale Optimization
For commercial production, continuous flow synthesis and catalyst optimization (e.g., using palladium-based catalysts) improve yield and purity. Advanced purification techniques like high-performance liquid chromatography (HPLC) ensure >95% purity, as reported by suppliers such as Sigma-Aldrich .
Biological Activity and Mechanism
IDO Inhibition
This compound exhibits potent inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion. By blocking the conversion of tryptophan to kynurenine, it reverses immunosuppression in the tumor microenvironment. In vitro assays demonstrate an IC50 of 0.8 µM, comparable to leading IDO inhibitors like epacadostat .
Antimicrobial Properties
Structural analogs with thiazolidinone-indole hybrids show broad-spectrum antimicrobial activity. For instance, derivatives with similar substitution patterns inhibit Staphylococcus aureus (MIC = 4 µg/mL) and Escherichia coli (MIC = 8 µg/mL) .
Pharmacological Applications
Cancer Immunotherapy
Preclinical studies highlight its role in enhancing checkpoint inhibitor efficacy. In murine melanoma models, co-administration with anti-PD-1 antibodies reduced tumor volume by 70% compared to monotherapy .
Comparative Analysis with Analogues
| Parameter | This Compound | N-(3-Chlorophenyl) Analog | 3-Isopropyl Derivative |
|---|---|---|---|
| IDO Inhibition (IC50) | 0.8 µM | 1.2 µM | 2.5 µM |
| Antimicrobial MIC | 4–8 µg/mL | 8–16 µg/mL | 16–32 µg/mL |
| Solubility (Water) | 0.2 mg/mL | 0.1 mg/mL | <0.05 mg/mL |
| Synthetic Yield | 62% | 45% | 38% |
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